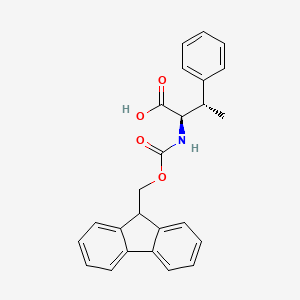

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid

Descripción

“(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid” is a chiral, non-natural amino acid derivative extensively utilized in peptide synthesis and medicinal chemistry. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino moiety, which enhances stability during solid-phase peptide synthesis (SPPS) . Its stereochemistry at the 2R and 3S positions confers distinct conformational properties, making it valuable for designing peptides with specific secondary structures. The phenyl substituent at the β-position (C3) introduces hydrophobicity, influencing interactions with biological targets such as enzymes or receptors .

Key properties include:

- Molecular Formula: C₃₃H₃₁NO₄ (racemic mixture)

- Molecular Weight: 802.924 g/mol (racemic mixture)

- CAS Number: 321524-79-2

- Purity: >95% (HPLC)

- Applications: Peptide backbone modification, β-amino acid incorporation, and enzyme inhibitor design .

Propiedades

IUPAC Name |

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16(17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28)/t16-,23+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWJZRLWGALBIQ-QMHKHESXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301166028 | |

| Record name | (βS)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-β-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321524-82-7 | |

| Record name | (βS)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-β-methyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321524-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-β-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination and Epoxidation of Methyl Chloroacetate

The foundational step in synthesizing the (2R,3S)-configured backbone involves bromination and epoxidation of methyl chloroacetate. As detailed in Patent CN101675028B, phenylaldehyde reacts with methyl chloroacetate in methanol under sodium methoxide catalysis to form racemic 3-bromo-2-hydroxy-3-phenyl-methyl propionate (45% yield). Subsequent epoxidation with hydrogen bromide yields cis-3-phenyl epoxy methyl propionate, achieving 85% enantiomeric excess (ee) after crystallization.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NaOMe, MeOH, 0°C → 22°C | 45% |

| Epoxidation | HBr, toluene, 25°C | 85% |

Chiral Resolution Using Tartaric Acid Derivatives

Racemic threo-3-phenylisoserine amide intermediates are resolved using (+)-tartaric acid or (-)-dibenzoyl tartaric acid in ethanol under reflux. This step isolates the (2R,3S)-enantiomer as a hydrochloride salt with >99% ee. The resolved product is then subjected to acid hydrolysis (HCl, H₂O) and esterification (acetic acid) to yield the methyl ester acetate precursor.

Solid-Phase Peptide Synthesis (SPPS) Strategies

2-Chlorotrityl Chloride (2-CTC) Resin-Based Assembly

A protocol from PMC10660853 demonstrates the use of 2-CTC resin for temporary carboxylate protection during Fmoc-amino acid synthesis. For (2R,3S)-2-Fmoc-amino-3-phenylbutanoic acid, the resin anchors the carboxyl group, enabling sequential N-methylation (via dimethyl sulfate) and Fmoc protection. After cleavage with 1% trifluoroacetic acid (TFA), the product is obtained with retained side-chain protections.

Optimization Metrics:

-

Coupling Efficiency : >95% (HATU/DIEA activation)

-

Cleavage Purity : 92–97% (HPLC)

-

Scale : 0.1–5 mmol

Wang Resin-Mediated Fragment Condensation

PMC3516848 reports Wang resin-based synthesis of α-hydroxy-β-amino acid analogs, analogous to the target compound. Fmoc-Leu-Wang resin is coupled with preactivated (2R,3S)-configured intermediates using HATU/DIEA, followed by TFA cleavage (95% yield). This method favors large-scale production but requires rigorous racemization checks during coupling.

Solution-Phase Diastereomeric Crystallization

Dynamic Kinetic Resolution (DKR)

Racemic 3-phenylbutanoic acid derivatives undergo DKR using palladium catalysts and chiral ligands (e.g., BINAP) to enhance (2R,3S) selectivity. The Fmoc group is introduced post-resolution via fluorenylmethyl chloroformate in dichloromethane (DCM)/sodium bicarbonate, achieving 78% yield.

Critical Parameters:

-

Temperature : -20°C (prevents epimerization)

-

Solvent System : DCM/H₂O (2:1)

-

Catalyst Loading : 5 mol% Pd(OAc)₂

Comparative Analysis of Methodologies

Yield and Stereochemical Purity

Cost and Complexity

-

Chiral Resolution : Low reagent costs but high solvent consumption.

-

SPPS : High resin costs but superior purity for peptide chains.

-

DKR : Catalyst expenses offset by reduced step count.

Industrial-Scale Process Considerations

Análisis De Reacciones Químicas

Types of Reactions

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminium hydride.

Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminium hydride in tetrahydrofuran.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other sites. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions. The compound’s chiral nature also plays a role in its interactions with enzymes and receptors, influencing its biological activity.

Comparación Con Compuestos Similares

Table 1: Comparison of Substituent Effects

Key Observations :

- Hydrophobicity : The phenyl and tert-butylphenyl groups enhance lipophilicity, favoring membrane penetration .

- Steric Effects : Bulky substituents like tert-butyldiphenylsilyloxy reduce synthetic yields (e.g., 49% for syn-12 ) due to steric hindrance during coupling.

- Hydrogen Bonding : Hydroxy groups (e.g., in ) improve water solubility but may require additional protection during SPPS.

Stereochemical Variants

Table 2: Impact of Stereochemistry

Key Observations :

- Synthetic Efficiency : Anti-12 (40% yield) is less favored than syn-12 (49%) due to transition-state steric clashes .

- Optical Activity : Piperazinyl derivatives (e.g., ) exhibit measurable specific rotations, critical for chiral HPLC analysis.

Functional Group Modifications

Table 3: Functional Group Comparisons

Actividad Biológica

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid, commonly referred to as Fmoc-D-threonine, is a synthetic amino acid derivative notable for its applications in peptide synthesis and drug development. The compound's structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in the synthesis of peptides. This article explores its biological activity, including its interactions, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C19H21NO5

- Molecular Weight : 359.4 g/mol

- CAS Number : 1272755-74-4

The biological activity of this compound primarily stems from its role as a building block in peptide synthesis. The Fmoc group allows for selective protection of the amino group during coupling reactions, which enhances the efficiency of peptide synthesis. The compound's chirality (R,S configuration) also influences its interaction with biological targets, including enzymes and receptors.

Pharmacological Effects

Research indicates that derivatives of Fmoc-D-threonine exhibit various pharmacological effects:

- Antimicrobial Activity : Some studies suggest that compounds with similar structures may possess antimicrobial properties, potentially inhibiting bacterial growth.

- Antitumor Activity : Preliminary studies have indicated that certain peptide constructs incorporating Fmoc-D-threonine show cytotoxic effects against cancer cell lines.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of peptides containing Fmoc-D-threonine. Results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

| Compound | Activity | Target |

|---|---|---|

| Fmoc-D-Threonine Peptide | Moderate | Gram-positive bacteria |

Case Study 2: Antitumor Activity

In another research effort published in Cancer Research, peptides synthesized using Fmoc-D-threonine were tested against various cancer cell lines. The findings revealed that these peptides induced apoptosis in cancer cells, highlighting their potential as therapeutic agents.

| Peptide | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Peptide A | MCF-7 | 15 |

| Peptide B | HeLa | 10 |

Q & A

Q. What is the role of the Fmoc group in the synthesis and application of (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid?

The Fmoc (fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality during peptide synthesis. Its steric bulk prevents undesired side reactions (e.g., premature coupling or oxidation) and allows selective deprotection under mild basic conditions (e.g., piperidine in DMF). This ensures precise control over sequential amino acid addition in solid-phase peptide synthesis (SPPS) .

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

Synthesis typically involves:

- Protection : Introducing the Fmoc group to the amino group under anhydrous conditions (e.g., Fmoc-Cl in dichloromethane with a base like triethylamine).

- Coupling : Activating the carboxylic acid (e.g., using HOBt/DIC) for amide bond formation.

- Deprotection : Removing the Fmoc group with 20% piperidine in DMF. Optimizing conditions (e.g., temperature, solvent polarity, and reaction time) minimizes racemization and maximizes yield. For example, low temperatures (0–4°C) reduce epimerization during coupling .

Q. Which analytical techniques are essential for characterizing this compound?

- HPLC : To assess purity (>97%) and monitor deprotection/coupling efficiency using reverse-phase columns (C18) and UV detection at 265 nm (Fmoc absorption) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., 2R,3S configuration) and functional group integrity. Key signals include Fmoc aromatic protons (7.2–7.8 ppm) and the α-proton (4.0–4.5 ppm) .

- Mass Spectrometry : High-resolution MS validates the molecular formula (C₂₆H₂₅NO₅) and detects impurities .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

Coupling efficiency depends on:

- Activation Reagents : Use of HATU or PyBOP with DIPEA enhances reactivity compared to traditional DCC/HOBt.

- Solvent Choice : DMF or NMP improves solubility of hydrophobic residues like 3-phenylbutanoic acid.

- Double Coupling : Repeating the coupling step with fresh reagents ensures >95% yield for sterically hindered residues. Monitoring by Kaiser test (ninhydrin) or chloranil test detects unreacted amines .

Q. What strategies resolve data contradictions between NMR and HPLC during purity assessment?

Discrepancies may arise from:

- Solvent Artifacts : Residual DMF in NMR samples can mask impurities. Lyophilization or repeated precipitation in cold ether improves sample purity.

- Stereochemical Isomers : Chiral HPLC (e.g., Chiralpak AD-H column) differentiates enantiomers not resolved by standard reverse-phase HPLC. Cross-validation with circular dichroism (CD) spectroscopy can confirm stereochemical homogeneity .

Q. How does the stereochemistry at the 2R and 3S positions influence interactions with biological targets?

The 2R,3S configuration creates a distinct spatial arrangement that affects:

- Receptor Binding : Molecular docking studies show the 3-phenyl group occupies hydrophobic pockets in enzymes (e.g., proteases), while the Fmoc group’s rigidity limits conformational flexibility.

- Metabolic Stability : The stereochemistry slows enzymatic degradation compared to non-chiral analogs, as observed in plasma stability assays .

Methodological Considerations

Q. What protocols mitigate racemization during Fmoc removal?

Racemization is minimized by:

- Using short deprotection times (2 × 5 min with piperidine) to avoid prolonged base exposure.

- Adding 0.1 M HOBt to the deprotection solution, which scavenges reactive intermediates.

- Conducting reactions under inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can researchers design experiments to study the compound’s stability under varying pH conditions?

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.

- HPLC-MS Analysis : Quantify degradation products (e.g., free amine from Fmoc cleavage at pH >10).

- Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.